molecular formula C12H12O4S B1487611 Methyl 2,4-dioxo-6-(2-thienyl)cyclohexanecarboxylate CAS No. 1256628-02-0

Methyl 2,4-dioxo-6-(2-thienyl)cyclohexanecarboxylate

Cat. No. B1487611
M. Wt: 252.29 g/mol
InChI Key: BGOFBJYATGXJII-UHFFFAOYSA-N
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Description

“Methyl 2,4-dioxo-6-(2-thienyl)cyclohexanecarboxylate” is a chemical compound with the CAS Number: 1256628-02-0 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of “Methyl 2,4-dioxo-6-(2-thienyl)cyclohexanecarboxylate” is C12H12O4S . The average mass is 252.286 Da and the monoisotopic mass is 252.045624 Da .

Scientific Research Applications

  • Crystallization and Molecular Structure :

    • The study of similar compounds like Succinimido 4-(N-maleimidomethyl)cyclohexanecarboxylate reveals insights into their crystalline structure and interactions. These molecules typically crystallize as discrete entities separated by normal van der Waals interactions (Brown, Atkinson, & Healy, 2005).
  • Synthetic Processes :

    • Research on synthetic processes, such as the production of 2,5-Dioxo-1,4-cyclohexanedicarboxylic acid dimethyl ester, which has structural similarities to Methyl 2,4-dioxo-6-(2-thienyl)cyclohexanecarboxylate, provides valuable insights into efficient synthesis methods (Guo-Wei Yu, 2000).
  • Photochemical Reactions :

    • Studies on related compounds, such as the photochemistry of 4‐Thia‐2‐cycloalkenones, highlight the behavior of these compounds under UV irradiation and their potential in photochemical applications (Anklam, Lau, & Margaretha, 1985).
  • Reaction Mechanisms :

    • Investigations into the reaction mechanisms of similar compounds, like Ketene-ketene interconversion and Wolff rearrangement, enhance our understanding of their chemical behavior and potential applications in organic synthesis (Koch, Blanch, & Wentrup, 2014).
  • Catalytic Processes :

    • The carbonylation of cyclohexene, using palladium(II) chloride–triphenylphosphine as a catalyst, demonstrates the potential of these types of compounds in catalytic processes (Yoshida, Sugita, Kudo, & Takezaki, 1976).
  • New Pathways in Synthesis :

    • Research on new synthetic pathways, such as the synthesis of 1,3-dioxa-6-aza-2-germacyclooctanes, is indicative of the innovative approaches in the synthesis of complex organic compounds (Lukevics, Belyakov, & Pudova, 1996).

properties

IUPAC Name

methyl 2,4-dioxo-6-thiophen-2-ylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4S/c1-16-12(15)11-8(10-3-2-4-17-10)5-7(13)6-9(11)14/h2-4,8,11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOFBJYATGXJII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CC(=O)CC1=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4-dioxo-6-(2-thienyl)cyclohexanecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2,4-dioxo-6-(2-thienyl)cyclohexanecarboxylate
Reactant of Route 6
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